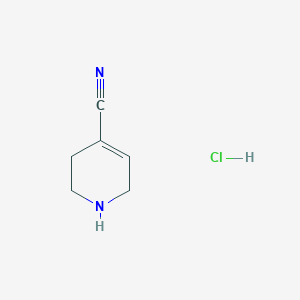

1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride

Description

Background and Significance

1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride occupies a unique position within the broader family of tetrahydropyridine derivatives due to its distinctive structural features and synthetic utility. The compound exhibits the characteristic six-membered ring structure of tetrahydropyridines, which represents a partially saturated form of pyridine with enhanced flexibility and reactivity compared to its fully aromatic counterpart. The incorporation of a carbonitrile group at the 4-position significantly alters the electronic properties of the molecule, creating opportunities for diverse chemical transformations and biological interactions.

The molecular formula C₆H₉ClN₂ indicates a compact yet functionally rich structure that combines the basic nitrogen atom within the ring system with the nitrile functionality, providing multiple sites for chemical modification and complexation. The hydrochloride salt form ensures improved water solubility and crystalline properties, facilitating purification processes and enhancing the compound's utility in synthetic applications. Research has demonstrated that tetrahydropyridine derivatives possess remarkable versatility in serving as synthetic intermediates for complex pharmaceutical compounds, with many exhibiting significant biological activities including interactions with neurotransmitter systems.

The significance of 1,2,3,6-tetrahydropyridine-4-carbonitrile hydrochloride extends beyond its immediate synthetic applications to encompass its role as a model compound for understanding the broader chemical behavior of tetrahydropyridine derivatives. Studies have shown that compounds containing the tetrahydropyridine motif demonstrate unique reactivity patterns that can be exploited in cascade reactions, cyclization processes, and multi-component synthetic strategies. The presence of both nitrogen atoms in the molecule creates opportunities for diverse coordination chemistry and hydrogen bonding interactions, making this compound particularly valuable in the development of new synthetic methodologies.

Table 1: Physical and Chemical Properties of 1,2,3,6-Tetrahydropyridine-4-carbonitrile Hydrochloride

Historical Context of Tetrahydropyridine Derivatives

The historical development of tetrahydropyridine chemistry traces back to fundamental discoveries in heterocyclic chemistry that revealed the importance of partially saturated nitrogen-containing ring systems. Tetrahydropyridines, also known as piperideines, represent a class of heterocycles with the molecular formula C₅H₉N, existing as three distinct isomers that differ in the location of the double bond within the ring structure. The recognition of these compounds as valuable synthetic intermediates emerged from early investigations into the reduction of pyridine derivatives and the development of methods for selective partial hydrogenation.

A pivotal moment in tetrahydropyridine research occurred with the discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, commonly known as methyl-phenyl-tetrahydropyridine, in 1982. This discovery fundamentally changed the understanding of tetrahydropyridine derivatives and their potential biological significance. The compound was initially identified as a contaminant in synthetic preparations, but subsequent research revealed its profound neurobiological effects, particularly its ability to cause selective degeneration of dopaminergic neurons in the substantia nigra. This discovery sparked intense research interest in tetrahydropyridine derivatives and their potential applications in neuroscience research and pharmaceutical development.

The mechanistic understanding of tetrahydropyridine bioactivity revealed that these compounds often serve as prodrugs, undergoing metabolic transformation to generate active metabolites. Research demonstrated that the biotransformation of tetrahydropyridine derivatives typically involves oxidation by monoamine oxidase B, leading to the formation of pyridinium species that exhibit distinct biological properties. This metabolic pathway highlighted the importance of structural modifications within the tetrahydropyridine framework, including the incorporation of functional groups such as carbonitrile substituents that can modulate both the rate of metabolism and the biological activity of the resulting metabolites.

The evolution of synthetic methodologies for tetrahydropyridine derivatives has been marked by significant advances in cascade reactions and multi-component synthesis strategies. Modern approaches to tetrahydropyridine synthesis often employ rhodium-catalyzed carbon-hydrogen activation processes, followed by alkyne coupling and electrocyclization reactions. These methodologies have enabled the preparation of highly substituted tetrahydropyridine derivatives with exceptional control over stereochemistry and functional group positioning. The development of modular assembly reactions using dihydropyran precursors has further expanded the synthetic accessibility of tetrahydropyridine derivatives, allowing for the efficient construction of complex polyheterocyclic structures.

Table 2: Historical Milestones in Tetrahydropyridine Research

Scope of the Review

This comprehensive review focuses exclusively on 1,2,3,6-tetrahydropyridine-4-carbonitrile hydrochloride, examining its structural characteristics, synthetic accessibility, and chemical properties within the broader context of tetrahydropyridine chemistry. The scope encompasses detailed analysis of the compound's molecular structure, including the specific positioning of the carbonitrile group and its influence on the overall electronic properties of the tetrahydropyridine ring system. Particular attention is given to the hydrochloride salt formation and its implications for compound stability, solubility, and handling characteristics in synthetic applications.

The review systematically addresses the synthetic methodologies available for the preparation of 1,2,3,6-tetrahydropyridine-4-carbonitrile hydrochloride, drawing upon established protocols for tetrahydropyridine synthesis and examining potential routes for introducing the carbonitrile functionality at the 4-position. The discussion includes evaluation of cascade reaction strategies, particularly those involving rhodium-catalyzed carbon-hydrogen activation and subsequent functionalization processes that have proven effective for related tetrahydropyridine derivatives. Additionally, the review considers alternative synthetic approaches, including those based on modular assembly reactions and cyclization strategies that could provide access to this specific structural motif.

The analytical characterization of 1,2,3,6-tetrahydropyridine-4-carbonitrile hydrochloride forms a crucial component of this review, with detailed examination of spectroscopic properties, structural determination methods, and purity assessment techniques. The discussion encompasses nuclear magnetic resonance spectroscopy characteristics, mass spectrometric fragmentation patterns, and infrared spectroscopic features that distinguish this compound from related tetrahydropyridine derivatives. The review also addresses practical considerations for compound handling, storage requirements, and quality control measures necessary for maintaining compound integrity during synthetic operations.

Table 3: Computed Molecular Properties of 1,2,3,6-Tetrahydropyridine-4-carbonitrile Hydrochloride

| Property | Value | Significance |

|---|---|---|

| Exact Mass | 144.0454260 g/mol | Precise molecular weight determination |

| Monoisotopic Mass | 144.0454260 g/mol | Mass spectrometric analysis |

| Hydrogen Bond Donor Count | 2 | Intermolecular interaction potential |

| Hydrogen Bond Acceptor Count | 2 | Solvation and binding characteristics |

| Heavy Atom Count | 9 | Structural complexity |

| Rotatable Bond Count | 0 | Conformational rigidity |

| Topological Polar Surface Area | 35.8 Ų | Membrane permeability prediction |

| Covalently-Bonded Unit Count | 2 | Salt structure confirmation |

Properties

IUPAC Name |

1,2,3,6-tetrahydropyridine-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.ClH/c7-5-6-1-3-8-4-2-6;/h1,8H,2-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAOYNOEWCAMSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Dieckmann Condensation

This method involves intramolecular cyclization of β-aminoester derivatives to form the tetrahydropyridine core.

- Step 1 : React benzylamine or substituted benzylamine with ethyl acrylate in the presence of Cu(OAc)₂ to form β-aminoesters (e.g., ethyl 3-(benzylamino)propanoate).

- Step 2 : Couple the β-aminoester with cyanoacetic acid using DCC/HOBt to yield cyanoacetamides.

- Step 3 : Perform Dieckmann condensation under acidic conditions (Amberlyst A-26 resin in MeOH) to form the dihydropyridone ring. For example, this step yielded 6a (benzyl-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile) in 55–64% yield.

- Step 4 : Methylate the hydroxy group using dimethyl sulfate and NaH, followed by heterocyclization to introduce the nitrile group.

- Final Step : Treat the free base with HCl gas in EtOH to obtain the hydrochloride salt.

Key Data :

One-Pot Multicomponent Synthesis

A solvent-free approach using ethyl cyanoacetate, amines, and β-ketoesters.

- Step 1 : Mix ethyl cyanoacetate, propylamine, and ethyl acetoacetate in a 1:1:1 ratio under reflux.

- Step 2 : Cyclize intermediates via tandem Knoevenagel-Michael reactions to form 4-methyl-2,6-dioxo-1-propyl-1,2,5,6-tetrahydropyridine-3-carbonitrile (8 ) in 89% yield.

- Step 3 : Modify substituents as needed and treat with HCl to form the hydrochloride salt.

Key Data :

Microwave-Assisted Synthesis

Green chemistry approach for accelerated reaction kinetics.

- Step 1 : Combine ethyl cyanoacetate and benzylamine under microwave irradiation (400 W, 1 min) to form $$ N $$-benzyl-2-cyanoacetamide.

- Step 2 : React with ethyl acetoacetate under microwave conditions (400 W, 20 min) to yield 1-benzyl-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile (4 ) in 93% yield.

- Step 3 : Convert to hydrochloride salt via HCl treatment.

Key Data :

Ultrasound-Promoted Synthesis

Sonochemical activation enhances reaction efficiency.

- Step 1 : Ultrasonic irradiation (40°C, 7 h) of ethyl cyanoacetate and benzylamine in the presence of ceric ammonium nitrate to form $$ N $$-benzyl-2-cyanoacetamide.

- Step 2 : Cyclize with ethyl acetoacetate under ultrasound (40°C, 7 h) to yield 4 in 88% yield.

- Step 3 : Acidify with HCl to isolate the hydrochloride salt.

Key Data :

Comparative Analysis of Methods

| Method | Conditions | Yield | Time | Advantages |

|---|---|---|---|---|

| Dieckmann Condensation | Amberlyst A-26, MeOH | 55–64% | 16 h | High regioselectivity |

| One-Pot Synthesis | Reflux, solvent-free | 89% | 13 h | Simplified purification |

| Microwave-Assisted | 400 W irradiation | 93% | 20 min | Rapid, energy-efficient |

| Ultrasound-Promoted | 40°C, sonication | 88% | 7 h | Mild conditions, scalable |

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines .

Scientific Research Applications

Chemical Properties and Reactions

1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride exhibits several significant chemical properties:

- Oxidation : The compound can undergo oxidation to form various products depending on the oxidizing agent used.

- Reduction : It can be reduced to form amines or other derivatives.

- Substitution Reactions : The nitrile group can be replaced by other functional groups through nucleophilic substitution reactions.

Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The reaction conditions vary but often involve specific temperatures and solvents to facilitate the desired transformations .

Chemistry

In the realm of synthetic chemistry, 1,2,3,6-tetrahydropyridine-4-carbonitrile hydrochloride serves as a valuable building block in the synthesis of more complex organic molecules. Its derivatives are often utilized in the development of new materials and specialty chemicals .

Biology

The compound has been studied for its interactions with various biomolecules. Notably:

- Neurotoxicity Studies : Research indicates that it can induce oxidative stress and damage dopaminergic neurons, making it a useful model for studying neurodegenerative diseases such as Parkinson's disease .

- Cellular Effects : It influences cell signaling pathways and gene expression, impacting cellular metabolism and function .

Medicine

1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride is under investigation for potential therapeutic applications:

- Neurodegenerative Disease Research : Its ability to affect neuronal health positions it as a candidate for studying treatments for conditions like Alzheimer's and Parkinson's diseases .

- Cholinergic Activity : Some studies have explored its role in modulating nicotinic receptors, which could lead to advancements in treating central nervous system disorders .

Case Study 1: Neurotoxicity and Parkinson's Disease Models

A study examined the effects of 1,2,3,6-tetrahydropyridine-4-carbonitrile hydrochloride on dopaminergic neurons in animal models. The findings demonstrated that exposure led to significant neuronal damage consistent with symptoms observed in Parkinson's disease. This research underscores the compound's utility in creating models for studying neurodegenerative conditions .

Case Study 2: Synthesis of Novel Therapeutics

In medicinal chemistry research, this compound has been used as a precursor in synthesizing novel therapeutic agents targeting nicotinic receptors. These agents have shown promise in preclinical trials for treating Alzheimer's disease by enhancing cholinergic signaling pathways .

Biochemical Analysis

The biochemical interactions of 1,2,3,6-tetrahydropyridine-4-carbonitrile hydrochloride include:

- Interaction with Enzymes : It has been observed to enhance the inhibitory effects of benzamide analogs on poly (ADP-ribose) polymerase-1 (PARP-1), indicating its role in cancer research .

- Cellular Mechanisms : The compound's influence on oxidative stress pathways highlights its potential as a tool for understanding cellular responses to neurotoxic agents .

Mechanism of Action

The mechanism of action of 1,2,3,6-tetrahydropyridine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For instance, similar compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) are known to affect the dopaminergic system by inhibiting mitochondrial complex I, leading to oxidative stress and neuronal damage . The exact mechanism for 1,2,3,6-tetrahydropyridine-4-carbonitrile hydrochloride may involve similar pathways, but further research is needed to elucidate its specific actions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The tetrahydropyridine (THP) scaffold is highly modifiable. Key analogs include:

Key Observations :

- The carbonitrile derivative has a higher polarity compared to the phenyl-substituted analog, likely improving solubility in polar solvents but reducing lipid membrane permeability.

- Isoguvacine hydrochloride (carboxylic acid substituent) exhibits ionizable groups, making it suitable for interactions with biological targets like GABA receptors .

- MPTP demonstrates how substituents (methyl and phenyl) drastically alter bioactivity, inducing selective dopaminergic neuron toxicity .

Pharmacological and Toxicological Profiles

- Neurotoxicity : MPTP and its metabolites (e.g., MPP⁺) cause Parkinsonian symptoms by inhibiting mitochondrial complex I . The carbonitrile analog lacks direct evidence of neurotoxicity but shares structural motifs that warrant caution in biological assays.

- Paroxetine-Related Impurities: 1-Methyl-4-(p-fluorophenyl)-1,2,3,6-THP is a known impurity in paroxetine synthesis, highlighting the importance of substituent regiochemistry in drug safety .

Stability and Reactivity

- Hydrochloride Salts : Improve thermal stability and shelf life compared to free bases. For example, 1,2,3,6-THP hydrochloride has a melting point of 189–191°C .

- Cyano Group Reactivity: The -CN group can undergo hydrolysis to carboxylic acids or participate in nucleophilic additions, offering pathways for further functionalization .

Biological Activity

Overview

1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride is a compound with significant biochemical properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and implications in various research fields.

- Molecular Formula : C₆H₉ClN₂

- CAS Number : 1423028-00-5

Biochemical Interactions

1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride interacts with several biomolecules, influencing their activity and function:

- Enzyme Interactions : It has been identified to interact with poly (ADP-ribose) polymerase-1 (PARP-1), enhancing the inhibitory effects of certain analogs.

- Cellular Effects : The compound affects various cell types by altering signaling pathways and gene expression. Notably, it induces oxidative stress and neuronal damage in dopaminergic neurons, which is relevant for Parkinson's disease research.

The mechanism of action primarily involves:

- Mitochondrial Dysfunction : It inhibits mitochondrial complex I, leading to increased oxidative stress and neuronal apoptosis.

- Gene Expression Modulation : Changes in gene expression patterns have been observed in response to this compound, contributing to its neurotoxic effects.

Dosage and Temporal Effects

The biological effects of 1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride vary significantly with dosage:

- Low Doses : Induce mild oxidative stress.

- High Doses : Result in severe toxicity and cell death. Long-term exposure can lead to chronic inflammation and neurodegeneration.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| MPTP | Neurotoxic | Inhibits mitochondrial complex I |

| 4-Phenyl-1,2,3,6-tetrahydropyridine | Inhibits PARP-1 | Similar interaction profile |

Study 1: Neurotoxicity Assessment

A study evaluated the neurotoxic effects of 1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride in animal models. The results indicated significant dopaminergic neuron loss correlating with increased oxidative stress markers. This study underscores the compound's utility in modeling Parkinson's disease .

Study 2: Enzyme Inhibition

Research focusing on the compound's inhibition of monoamine oxidase (MAO) demonstrated that it acts as a competitive inhibitor for MAO-A while showing weaker inhibition for MAO-B. This dual inhibition profile suggests potential applications in treating mood disorders .

Research Applications

The compound is being explored across various fields:

- Pharmaceutical Development : Investigated for its role in developing therapies for neurodegenerative diseases.

- Chemical Synthesis : Used as a building block for synthesizing more complex organic molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride, and how can researchers minimize byproduct formation?

- Methodological Answer : Synthesis of tetrahydropyridine derivatives often involves cyclization reactions or modifications of pre-existing pyridine scaffolds. For example, analogous compounds like 1-methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine are synthesized via reductive amination or alkylation, with purification steps using column chromatography to isolate intermediates . Researchers should optimize reaction parameters (temperature, solvent, stoichiometry) and employ real-time monitoring (e.g., TLC or HPLC) to reduce undesired byproducts.

Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) is essential for confirming the tetrahydropyridine ring structure and nitrile group. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Chromatographic purity is assessed via reversed-phase HPLC with UV detection, using gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve impurities. Pharmacopeial methods for related compounds recommend relative retention time (RRT) comparisons and system suitability tests to ensure reproducibility .

Q. How can researchers ensure batch-to-batch consistency in purity for this compound?

- Methodological Answer : Implement a validated HPLC protocol with a reference standard. For example, the USP monograph for paroxetine hydrochloride mandates a limit test for tetrahydropyridine impurities using a mobile phase of phosphate buffer (pH 3.0) and methanol, with detection at 295 nm. Acceptance criteria include ≤0.0001% impurity and ≤15% RSD for replicate injections .

Advanced Research Questions

Q. How can contradictions in impurity profiles between synthetic batches be systematically investigated?

- Methodological Answer : Discrepancies may arise from variations in starting materials or reaction conditions. Use LC-MS/MS to identify impurity structures and trace their origins. For instance, trace levels of 1-methyl-4-phenyltetrahydropyridine in illicit drugs were linked to neurotoxicity, highlighting the need for rigorous impurity profiling . Statistical tools like Principal Component Analysis (PCA) can correlate impurity patterns with synthetic variables.

Q. What experimental strategies are recommended to assess the neurotoxic potential of tetrahydropyridine derivatives in vitro?

- Methodological Answer : MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a structural analog, selectively damages dopaminergic neurons via mitochondrial toxicity. Researchers can use SH-SY5Y neuroblastoma cells or primary neuronal cultures to evaluate cytotoxicity (MTT assay), reactive oxygen species (ROS) generation, and mitochondrial membrane potential (JC-1 staining). Dose-response studies should compare the target compound to MPTP as a positive control .

Q. How does the hydrochloride salt form influence the stability and bioavailability of tetrahydropyridine derivatives?

- Methodological Answer : Salt formation impacts solubility and degradation kinetics. Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to track hydrolysis or oxidation. For bioavailability, use Caco-2 cell monolayers to measure permeability. Comparative studies between freebase and hydrochloride forms can clarify pH-dependent solubility differences .

Key Notes

- Avoid abbreviations for chemical names (e.g., "MPTP" should be spelled out upon first use).

- Analytical methods from pharmacopeial standards (e.g., USP) provide regulatory-compliant frameworks .

- Neurotoxicity mechanisms observed in MPTP analogs underscore the need for rigorous safety profiling of structurally related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.